molecular formula C17H23FO3 B1326199 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone CAS No. 898755-96-9

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

Cat. No. B1326199
M. Wt: 294.36 g/mol
InChI Key: IIYODZVVRFMPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone” is likely to be an organic compound given its structure. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The presence of the dimethyl groups indicates that there are two methyl groups attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dioxane ring provides a rigid structure, and the various substituents (the fluorine, methyl, and phenone groups) would be arranged around this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dioxane ring is relatively stable but can be cleaved under acidic or basic conditions. The fluorine atom is highly electronegative, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, affecting its solubility and boiling point .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Stepwise Synthesis for Plastic Solar Cells : This compound has been used in the stepwise unidirectional synthesis of oligophenylenevinylenes (OPVs), which are then utilized as active materials in photovoltaic cells. These cells show conversion efficiencies in the range of 0.5-1% when blended with the soluble C(60) derivative PCBM (M. Jørgensen & F. Krebs, 2005).
    • Synthesis of Luminophores Derived from Fluorinated Biphenyls : Procedures have been developed for the synthesis of luminophores that show strong luminescence in the crystalline state and in solution, using derivatives of this compound (V. Olkhovik et al., 2008).
  • Medicinal Chemistry and Drug Development :

    • Synthesis of Progesterone Receptor Modulators : Research in this area explores the synthesis and structure-activity relationship (SAR) of progesterone receptor modulators, which have potential applications in female healthcare, including contraception and the treatment of certain breast cancers (A. Fensome et al., 2008).
    • Development of Anti-inflammatory Agents : The compound has been used to synthesize novel anti-inflammatory drugs. The synthesized agents significantly inhibited the development of inflammation in mice, showing higher anti-inflammatory activity than aspirin in some cases (Xiangmin Li et al., 2008).
  • Materials Science and Catalysis :

    • Catalysis in Glycerol Conversion : This compound is involved in acid-catalyzed condensations of glycerol with various aldehydes and acetals, transforming glycerol into potential platform chemicals (J. Deutsch et al., 2007).
    • Synthesis of Xanthene Derivatives : A novel procedure for synthesizing 1,8-dioxo-octahydro-xanthenes using this compound in a one-pot condensation has been applied. This process demonstrated advantages like good yields, simple operation, and inexpensive catalyst (M. R. P. Heravi, 2009).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being investigated for its potential use as a drug, future studies could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-12-7-8-13(18)9-14(12)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYODZVVRFMPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646011
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

CAS RN

898755-96-9
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.